molecular formula C19H18N2O3S B2489130 N-(4-(furan-2-yl)thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1207007-14-4

N-(4-(furan-2-yl)thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2489130
CAS RN: 1207007-14-4
M. Wt: 354.42
InChI Key: PCYQWMOLTKDZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-2-yl)thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as FTDC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FTDC is a pyranocarboxamide derivative that has shown promising results in various studies.

Scientific Research Applications

Catalysis and Organic Synthesis

The compound has been investigated for its role in catalytic organic synthesis. Researchers have utilized N-acetylglucosamine as a primary feedstock, catalytically transforming it into 5-hydroxymethylfurfural (HMF). Subsequently, a condensation reaction between HMF and 3,3-Dimethyl-2-butanone led to the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles.

Herbicidal Activity

Further studies have explored derivatives of this compound. For instance, the introduction of CF3 or F to the ortho-positions of the benzene ring significantly improved the herbicidal activity and weed control spectrum of certain compounds .

Cytotoxic Effects

Theoretical and molecular mechanistic investigations have revealed that chalcones derived from this compound exhibit different cytotoxic effects toward lung carcinoma .

Spectral Characterization

Experimental characterization of 2-acetyl-5-methylfuran (a derivative of furan) using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques has provided insights into its properties and behavior in different solvents .

Electrochemical Behavior

UV-visible absorption spectra for N-acylhydrazones derived from this compound indicated absorption within the 570-635 nm range. Additionally, cyclic voltammetry results demonstrated quasi-reversible oxidation and reduction processes on a platinum electrode for synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives .

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-17(21-18-20-15(13-25-18)16-7-4-10-24-16)19(8-11-23-12-9-19)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQWMOLTKDZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-2-yl)thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.